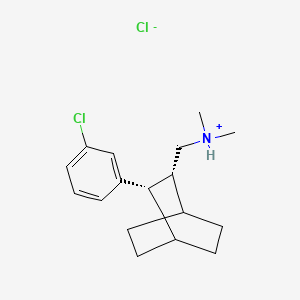![molecular formula C9H18N2O2 B13761033 Acetamide,N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]-](/img/structure/B13761033.png)
Acetamide,N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]- is a chemical compound with a complex structure that includes an acetamide group and a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]- typically involves the reaction of tetrahydropyran derivatives with acetamide. One common method includes the use of tetrahydropyran-4-amine as a starting material, which is then reacted with acetamide under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) and may require the use of catalysts or reagents like lithium aluminum hydride for reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Acetamide, N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The tetrahydropyran ring provides structural stability and can interact with hydrophobic regions of proteins, enhancing binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-2H-pyran-4-amine: A simpler compound with similar structural features but lacking the acetamide group.
Acetamide, N-(4-aminophenyl)-: Another acetamide derivative with an aromatic ring instead of the tetrahydropyran ring.
Uniqueness
Acetamide, N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]- is unique due to the presence of both the acetamide group and the tetrahydropyran ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Fórmula molecular |
C9H18N2O2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
N-[[4-(aminomethyl)oxan-4-yl]methyl]acetamide |
InChI |
InChI=1S/C9H18N2O2/c1-8(12)11-7-9(6-10)2-4-13-5-3-9/h2-7,10H2,1H3,(H,11,12) |
Clave InChI |
QLQLLGRSQMXKMB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1(CCOCC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


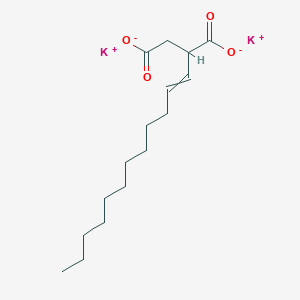


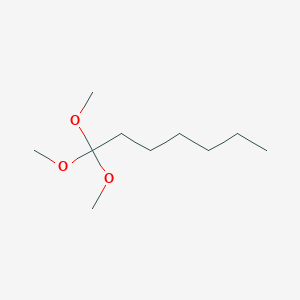
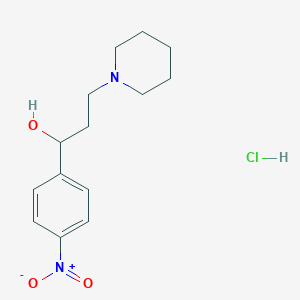
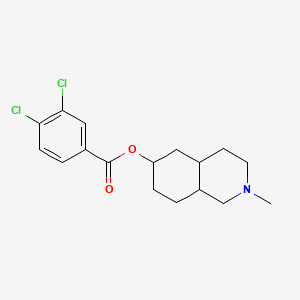
![7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B13760988.png)

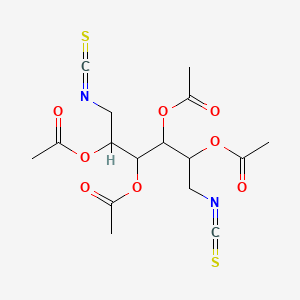
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B13761008.png)
